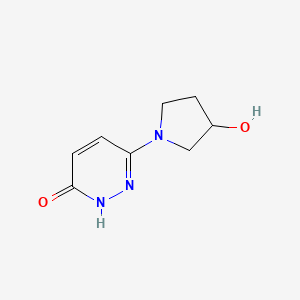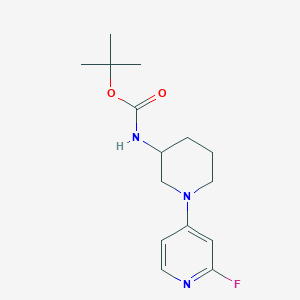
6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one consists of a pyrimidine core with a 3-chlorophenyl group and a difluoromethyl group attached.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds related to 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one have been synthesized and evaluated for their antimicrobial activities. These studies have generated pyrimidine derivatives demonstrating moderate activity against Gram-positive, Gram-negative bacteria, and fungi at specific concentrations. The synthesis process involves complex chemical reactions that yield compounds with potential as antimicrobial agents (J.V.Guna & D.M.Purohit, 2012; Cherkupally Sanjeeva Reddy et al., 2010).
Crystal Structure Analysis
The crystal structure of derivatives of this compound, such as nuarimol (a pyrimidine fungicide), has been studied. This research highlights the molecular configuration, showcasing dihedral angles and hydrogen bonding that contribute to its stability and potential functionalities. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds (Gihaeng Kang et al., 2015).
Quantum Chemical Characterization
Quantum chemical methods have been employed to characterize hydrogen bonding sites in pyrimidine compounds derivatives. This analysis identifies major hydrogen bonding sites, providing insights into the molecular interactions and stability of these compounds. Such studies are essential for designing molecules with desired chemical properties and biological activities (Yafigui Traoré et al., 2017).
Corrosion Inhibition
Pyrimidine derivatives have been evaluated for their potential as corrosion inhibitors, demonstrating effectiveness in protecting metals from corrosion in acidic environments. This application is particularly relevant in industrial settings where metal preservation is critical. The inhibitory efficiency of these compounds is attributed to their ability to form a protective layer on the metal surface, reducing corrosion rate (Khaled Abdelazim et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-6-(difluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-7-3-1-2-6(4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMPITBADDIDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=O)NC(=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


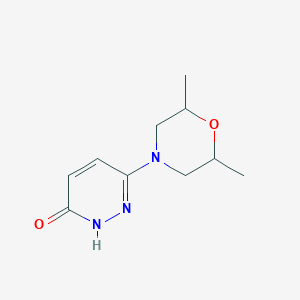
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B1480135.png)
![2-(chloromethyl)-6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1480137.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480139.png)
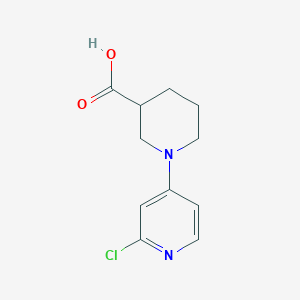
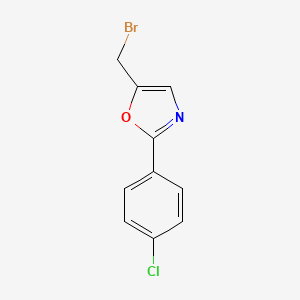
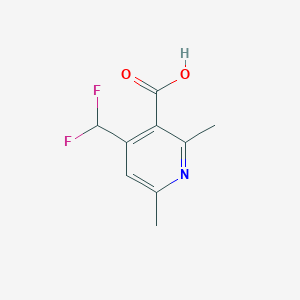
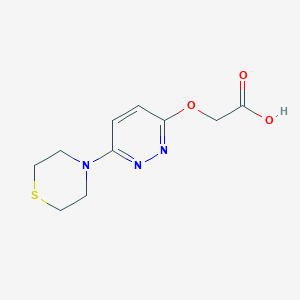

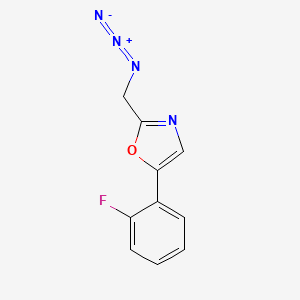
![(6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1480148.png)

